Magnesium, butylethyl-
Overview
Description
Magnesium, butylethyl- is an organometallic compound with the molecular formula C6H14Mg. It is a colorless liquid that reacts readily with water and is used in various chemical reactions and industrial applications. This compound is part of the broader class of magnesium alkyls, which are known for their reactivity and utility in organic synthesis.
Mechanism of Action
Target of Action
Magnesium, Butylethyl-, also known as n-Butylethylmagnesium, is a type of organomagnesium compound. Organomagnesium compounds are generally used as reagents in organic synthesis . The primary targets of Magnesium, Butylethyl- are organic compounds that undergo nucleophilic addition or substitution reactions .
Mode of Action
Magnesium, Butylethyl- acts as a Grignard reagent, a type of organomagnesium compound. Grignard reagents are strong nucleophiles and can attack electrophilic carbon atoms that are present in polar bonds in a variety of organic compounds . This allows for the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Biochemical Pathways
The exact biochemical pathways affected by Magnesium, Butylethyl- are dependent on the specific reactions it is used in. As a Grignard reagent, it can participate in a variety of reactions, including nucleophilic additions to carbonyl groups, leading to the formation of alcohols, and nucleophilic substitutions with alkyl halides, resulting in the formation of new carbon-carbon bonds .
Pharmacokinetics
Like other organomagnesium compounds, it is likely to be highly reactive and unstable in the presence of water or air . Therefore, it is typically handled and stored under anhydrous and inert conditions .
Result of Action
The result of Magnesium, Butylethyl-'s action is the formation of new organic compounds through the creation of new carbon-carbon bonds. The exact products depend on the specific reactants and reaction conditions .
Action Environment
The action of Magnesium, Butylethyl- is highly dependent on the reaction environment. It is sensitive to moisture and air, and thus must be handled under anhydrous and inert conditions . The presence of certain functional groups in the reactants can also influence its reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium, butylethyl- can be synthesized through the reaction of magnesium with butyl and ethyl halides. The reaction typically occurs in an anhydrous environment to prevent the highly reactive magnesium alkyl from reacting with moisture. The general reaction is as follows:
Mg+C4H9Br+C2H5Br→C4H9MgC2H5
Properties
IUPAC Name |
magnesium;butane;ethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.C2H5.Mg/c1-3-4-2;1-2;/h1,3-4H2,2H3;1H2,2H3;/q2*-1;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNWUQFTJNJVNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[CH2-].CCC[CH2-].[Mg+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Mg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4069551 | |
Record name | Magnesium, butylethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4069551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Magnesium, butylethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
62202-86-2 | |
Record name | Magnesium, butylethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062202862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Magnesium, butylethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Magnesium, butylethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4069551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butylethylmagnesium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.668 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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